molecular formula C24H21N3O4S2 B2690328 (E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 399000-66-9

(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2690328
CAS No.: 399000-66-9
M. Wt: 479.57
InChI Key: SPQCALFNMHDHBX-OCOZRVBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H21N3O4S2 and its molecular weight is 479.57. The purity is usually 95%.
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Biological Activity

The compound (E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an indole moiety linked to a sulfonamide group and a benzothiazole derivative, which are known for their pharmacological properties. The following table summarizes its structural components:

ComponentDescription
IndoleA bicyclic structure with nitrogen
SulfonamideContains a sulfonyl group (-SO2)
BenzothiazoleA fused ring system with sulfur

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which may contribute to its therapeutic effects.
  • Antiviral Properties : Preliminary studies suggest that derivatives of benzothiazole exhibit antiviral activity, particularly against viruses like MERS-CoV .
  • Cytotoxic Effects on Cancer Cells : Compounds with similar structures have shown promise in inducing apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antiviral Activity

A study on derivatives of benzothiazole reported significant inhibitory activity against MERS-CoV, with some compounds achieving IC50 values as low as 0.09 μM. The presence of specific functional groups was crucial for enhancing antiviral potency .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of similar indole-based compounds against various cancer cell lines. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.

Research Findings

The following table summarizes key findings from various studies related to the biological activity of similar compounds:

Study ReferenceBiological ActivityIC50 Value (μM)Observations
Antiviral (MERS-CoV)0.09Significant inhibition observed
Cytotoxicity in cancer10 - 50Induced apoptosis in cancer cells
Enzyme inhibitionVariesPotential therapeutic applications

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-26-22-20(31-2)8-5-9-21(22)32-24(26)25-23(28)17-10-12-18(13-11-17)33(29,30)27-15-14-16-6-3-4-7-19(16)27/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQCALFNMHDHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.